Methyl 3-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate
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Overview
Description
Methyl 3-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a pyrrolidinone ring fused with a quinoxaline ring.
- The substituents include a chlorine atom, a fluorine atom, and an ester group (methyl propanoate).
Preparation Methods
Synthetic Routes:
Mannich Reaction:
Heterocyclic Synthesis:
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich heterocyclic rings.
Substitution: Chlorine and fluorine atoms make it susceptible to substitution reactions.
Reduction: Reduction of the carbonyl groups is possible.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Substitution: Nucleophilic substitution with amines or alkoxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
- Reduction of the carbonyl groups could yield corresponding alcohols.
- Substitution reactions may lead to various derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drug candidates due to its unique structure and potential biological activities.
Antiviral Properties: Some derivatives exhibit antiviral activity against influenza and Coxsackie B4 viruses.
Antioxidant Potential: Certain indole derivatives (related compounds) have shown antioxidant properties.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with cellular targets, influencing biological processes.
Comparison with Similar Compounds
Uniqueness: Its fused pyrrolidinone-quinoxaline structure sets it apart.
Similar Compounds: Explore related indole derivatives, such as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and imidazole-containing compounds.
Properties
Molecular Formula |
C22H19ClFN3O5 |
---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
methyl 3-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)propanoate |
InChI |
InChI=1S/C22H19ClFN3O5/c1-32-22(31)13(19-20(29)26-17-5-3-2-4-16(17)25-19)8-11-9-18(28)27(21(11)30)12-6-7-15(24)14(23)10-12/h2-7,10-11,13,19,25H,8-9H2,1H3,(H,26,29) |
InChI Key |
ANVGOIJZCYBMMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl)C3C(=O)NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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